molecular formula C34H59NO14 B3025797 伏马菌素 B2 13C34 CAS No. 1217481-36-1

伏马菌素 B2 13C34

货号: B3025797
CAS 编号: 1217481-36-1
分子量: 739.58 g/mol
InChI 键: UXDPXZQHTDAXOZ-BMUNAYDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伏马菌素B2-13C34是真菌毒素伏马菌素B2的13C同位素标记类似物。该化合物由镰刀菌属真菌(Fusarium moniliforme)产生,这种真菌通常存在于各种谷物中。 伏马菌素B2-13C34主要用作分析标准,用于食品和饲料的精确质量控制 .

科学研究应用

伏马菌素B2-13C34具有广泛的科学研究应用,包括:

作用机制

伏马菌素B2-13C34通过抑制鞘氨醇 N-酰基转移酶(神经酰胺合酶)发挥作用,该酶参与鞘脂的生物合成。这种抑制会破坏鞘脂的从头合成,导致鞘氨醇和其他鞘氨醇碱的积累。 这些破坏会影响细胞膜完整性和信号通路,从而导致化合物的毒性作用 .

安全和危害

Users are advised to avoid contact with eyes, skin, and clothing, and to avoid prolonged or repeated exposure . It should be used only in a chemical fume hood .

生化分析

Biochemical Properties

Fumonisin B2 13C34 plays a significant role in disrupting sphingolipid metabolism. It is a potent inhibitor of sphingosine N-acyltransferase, also known as ceramide synthase. This enzyme is crucial for the de novo synthesis of sphingolipids, which are essential components of cell membranes and involved in signaling pathways. By inhibiting ceramide synthase, Fumonisin B2 13C34 disrupts the balance of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Cellular Effects

Fumonisin B2 13C34 has been shown to induce mitochondrial stress and mitophagy in human embryonic kidney cells (HEK293). This compound increases the production of reactive oxygen species, leading to mitochondrial membrane depolarization and a decrease in adenosine triphosphate levels. Additionally, Fumonisin B2 13C34 upregulates the expression of mitochondrial stress response proteins such as SIRT3, pNrf2, and PINK1, promoting mitophagy .

Molecular Mechanism

At the molecular level, Fumonisin B2 13C34 exerts its effects primarily through the inhibition of sphingosine N-acyltransferase. This inhibition disrupts the de novo biosynthesis of sphingolipids, leading to an imbalance in cellular sphingolipid levels. The accumulation of sphinganine and other sphingoid bases triggers a cascade of cellular stress responses, including the activation of stress-related proteins and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fumonisin B2 13C34 can vary over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Fumonisin B2 13C34 can lead to sustained mitochondrial stress and mitophagy, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fumonisin B2 13C34 in animal models are dose-dependent. At low doses, the compound may cause mild disruptions in sphingolipid metabolism without significant toxicity. At higher doses, Fumonisin B2 13C34 can induce severe toxicity, including hepatotoxicity, nephrotoxicity, and cytotoxicity. These effects are often accompanied by increased oxidative stress and apoptosis .

Metabolic Pathways

Fumonisin B2 13C34 is involved in the metabolic pathways of sphingolipid biosynthesis. It interacts with enzymes such as sphingosine N-acyltransferase, leading to the inhibition of ceramide synthesis. This disruption affects the overall metabolic flux of sphingolipids, resulting in altered levels of various sphingolipid metabolites .

Subcellular Localization

Fumonisin B2 13C34 is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on sphingosine N-acyltransferase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function in disrupting sphingolipid metabolism .

准备方法

合成路线和反应条件

伏马菌素B2-13C34的制备涉及将稳定的碳重同位素(13C)掺入伏马菌素B2的分子结构中。这通常是通过使用同位素标记的前体进行化学合成来实现的。 反应条件通常涉及使用乙腈和水作为溶剂,最终产物为适合分析目的的澄清溶液 .

工业生产方法

伏马菌素B2-13C34的工业生产遵循类似的合成路线,但规模更大。该过程涉及在受控环境中培养镰刀菌属真菌以生产伏马菌素B2,然后对其进行化学修饰以掺入13C同位素。 最终产物经纯化和标准化,用于各种分析应用 .

化学反应分析

反应类型

伏马菌素B2-13C34经历了几种类型的化学反应,包括:

常用的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及氯或溴等卤化剂。 这些反应通常在受控温度和pH条件下进行,以确保所需产物的形成 .

形成的主要产物

这些反应形成的主要产物包括伏马菌素B2-13C34的各种衍生物,如羧酸、醇和卤代化合物。 这些衍生物通常用于进一步的分析和研究应用 .

相似化合物的比较

类似化合物

独特性

伏马菌素B2-13C34在特定的同位素标记方面是独一无二的,这使得它能够在分析应用中进行精确的定量和追踪。 它对鞘氨醇 N-酰基转移酶的抑制作用使其成为研究鞘脂代谢和相关疾病的宝贵工具 .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Fumonisin B2 13C34 can be achieved through a multi-step process involving the incorporation of 13C isotopes into the final product. The key steps involve the synthesis of the precursor molecules, which are then coupled together to form the final product.", "Starting Materials": [ "13C-labeled acetic anhydride", "13C-labeled malonic acid", "13C-labeled pyruvic acid", "13C-labeled L-lysine", "Fumonisin B2" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled malonic acid by reacting 13C-labeled acetic anhydride with 13C-labeled pyruvic acid in the presence of a catalyst.", "Step 2: Synthesis of 13C-labeled L-lysine by reacting 13C-labeled malonic acid with 13C-labeled pyruvic acid in the presence of a catalyst.", "Step 3: Coupling of 13C-labeled L-lysine with Fumonisin B2 using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.", "Step 4: Purification of the final product using chromatography techniques." ] }

CAS 编号

1217481-36-1

分子式

C34H59NO14

分子量

739.58 g/mol

IUPAC 名称

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

InChI 键

UXDPXZQHTDAXOZ-BMUNAYDHSA-N

手性 SMILES

[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

规范 SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。